molecular formula C18H18N2O3 B2491291 5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol CAS No. 1009770-57-3

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B2491291
CAS No.: 1009770-57-3
M. Wt: 310.353
InChI Key: UFMJMIJPZNNKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anticancer agents. This phenol-substituted pyrazole derivative belongs to a class of nitrogen-containing heterocyclic compounds known as pyrazoles , which are recognized as privileged structures in drug design due to their diverse biological activities and favorable drug-like properties . The structural framework of pyrazole derivatives has been extensively studied and demonstrated to possess a broad spectrum of bioactivities, with anticancer properties being a major focus of current investigation . In research settings, closely related pyrazole analogues have been identified as potent tubulin polymerization inhibitors that target the colchicine binding site . For instance, certain pyrazole derivatives have exhibited high potency against human leukemia (K562) and human lung cancer (A549) cell lines, demonstrating in vitro efficacy superior to known anticancer agents like ABT-751 . The mechanism of action for these compounds involves disrupting microtubule formation, which arrests the cell cycle at the G2/M phase and can induce apoptosis in tumor cells . The presence of specific substituents, such as the 2-methoxyphenyl and phenol groups on the pyrazole core, is a subject of ongoing research to optimize the compound's interactions with biological targets and enhance its pharmacological profile . Researchers utilize this compound in multidisciplinary approaches, including quantum computational studies to understand its electronic properties and molecular docking simulations to predict protein-ligand interactions . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-3-23-12-8-9-14(16(21)10-12)18-15(11-19-20-18)13-6-4-5-7-17(13)22-2/h4-11,21H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMJMIJPZNNKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Substituents on Pyrazole Phenol Substituents Molecular Mass (g/mol) Notable Properties
Target Compound C₁₉H₁₈N₂O₃ 4-(2-methoxyphenyl) 5-ethoxy 322.36 Moderate lipophilicity (logP ~3.2)
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol C₁₆H₁₄N₂O₃ 4-phenoxy 5-methoxy 282.30 Lower logP (~2.8) due to phenoxy group
5-Ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol C₂₀H₂₀N₂O₃ 4-(4-methoxyphenyl), 5-methyl 5-ethoxy 336.39 Increased steric bulk, higher logP (~3.5)
5-Methoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol C₁₉H₁₆F₃N₂O₃ 4-(2-methoxyphenyl), 5-CF₃ 5-methoxy 380.34 Enhanced electronegativity (CF₃ group)

Key Observations :

  • Ethoxy vs.
  • Substituent Position : The 2-methoxyphenyl group on the pyrazole (target compound) induces ortho effects, reducing rotational freedom compared to para-substituted derivatives (e.g., 4-methoxyphenyl in ).
  • Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in enhances electronegativity, which may improve binding affinity in biological targets but reduces solubility.

Insights :

  • The absence of reported activity for the target compound suggests a need for further pharmacological profiling.
  • Pyrazole hybrids with benzimidazole (e.g., ) or trifluoromethyl groups (e.g., ) show superior antimicrobial and anticancer activity, respectively, highlighting the importance of electron-withdrawing substituents.

Structural and Crystallographic Insights

  • The crystal structure of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (C₂₂H₁₈N₂O₂) reveals intramolecular hydrogen bonding between the phenol –OH and pyrazole N, stabilizing the planar conformation . Similar interactions are expected in the target compound, though the ethoxy group may disrupt packing efficiency compared to methoxy analogs.
  • SHELXL refinement methods and Multiwfn wavefunction analysis are critical tools for elucidating electronic distributions and non-covalent interactions in these systems.

Biological Activity

5-Ethoxy-2-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H21N2O3, featuring:

  • Ethoxy Group : Enhances solubility and bioavailability.
  • Pyrazole Ring : Known for its pharmacological properties.
  • Methoxyphenoxy Moiety : Contributes to its biological activity.

These structural components allow the compound to exhibit various chemical reactivities and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
  • Enzyme Modulation : The pyrazole moiety can modulate enzyme activities, particularly those involved in inflammatory and tumorigenic pathways .

Biological Activities

Research indicates that this compound exhibits several notable biological activities, summarized in Table 1.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-TumorInhibition of cancer cell proliferation
Anti-InflammatoryReduction in inflammatory markers
AntioxidantFree radical scavenging capabilities

Anti-Tumor Activity : Studies have shown that this compound exhibits inhibitory effects against various cancer cell lines. It potentially targets pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .

Anti-Inflammatory Effects : The compound has demonstrated the ability to reduce inflammation in preclinical models, suggesting its utility in treating inflammatory diseases. Mechanisms may involve inhibition of pro-inflammatory cytokines and enzymes .

Antioxidant Properties : It has been noted for its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in various contexts:

  • Cancer Cell Line Studies : In vitro studies have shown that the compound inhibits the growth of multiple cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and modulation of cell cycle regulators .
  • Inflammation Models : Animal models treated with this compound exhibited significant reductions in markers of inflammation, such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent comparable to established drugs like dexamethasone .
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays, showing that the compound effectively reduces oxidative stress indicators in cellular models .

Q & A

Q. Table 1: Synthesis Optimization Comparison

StudySolventCatalystTemperatureYield (%)Purity (%)Reference
AEthanolKOHReflux7595
BDMSONaH80°C6590

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Answer:
Discrepancies often arise from dynamic effects in solution (NMR) versus static crystal structures (XRD). For example:

  • Tautomerism : Pyrazole NH protons may exhibit exchange broadening in NMR, while XRD definitively assigns proton positions .
  • Conformational flexibility : Ethoxy groups may adopt multiple orientations in solution (evident in NOESY spectra) but are fixed in crystal lattices .
    Methodology :

Use high-resolution NMR (500 MHz+) with DMSO-d₆ to resolve overlapping signals.

Compare XRD-derived bond lengths/angles with DFT-optimized geometries to validate electronic effects .

Employ IR spectroscopy to confirm hydrogen-bonding patterns observed in XRD .

Basic: What are the common synthetic routes for pyrazole derivatives like this compound?

Answer:
Two primary methods are documented for analogous structures:

Cyclocondensation : Reaction of hydrazine hydrate with α,β-unsaturated ketones (e.g., chalcones) in ethanol/KOH under reflux, yielding pyrazoles with >70% efficiency .

Multi-component reactions : Use of microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields ~80% .
Key intermediates (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) are characterized via LC-MS before cyclization .

Advanced: How do substituents on the pyrazole ring influence biological activity?

Answer:

  • Methoxy groups : Increase lipophilicity (logP ~3.5), enhancing blood-brain barrier penetration in neuroactive compounds .
  • Ethoxy-phenol moiety : Modulates antioxidant activity via radical scavenging (IC₅₀ values comparable to ascorbic acid in DPPH assays) .
  • Chlorine or fluorine substituents (in analogs): Improve antimicrobial potency (MIC ~10 µg/mL against S. aureus) but may reduce solubility .
    Experimental design : Compare IC₅₀ values in structure-activity relationship (SAR) studies using standardized assays (e.g., MTT for cytotoxicity) .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

Answer:

  • Temperature control : Maintain reflux temperatures <100°C to avoid decomposition of heat-sensitive intermediates .
  • Catalyst loading : Optimize KOH concentration (0.5–1.0 eq.) to minimize side reactions like over-alkylation .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the target compound (>95% purity) .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic vs. ethoxy signals) and confirms substitution patterns .
  • FT-IR : Identifies hydroxyl (3200–3500 cm⁻¹) and C=N (1600 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 365.12) .
  • XRD : Resolves tautomeric forms and hydrogen-bonding networks critical for crystallization .

Advanced: How does solvent polarity affect the compound’s stability in pharmacological assays?

Answer:

  • Aqueous buffers (pH 7.4) : Promote hydrolysis of ethoxy groups over 24 hours (degradation ~20%), necessitating stability studies .
  • DMSO stock solutions : Maintain integrity for >1 month at -20°C but may induce aggregation in cell-based assays .
    Methodology : Use LC-MS to monitor degradation products and adjust storage conditions (lyophilization recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.